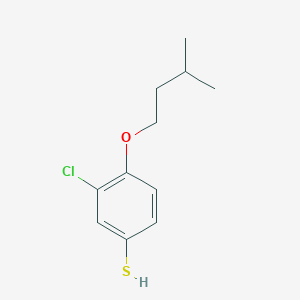

3-Chloro-4-(isopentyloxy)benzenethiol

CAS No.:

Cat. No.: VC13541386

Molecular Formula: C11H15ClOS

Molecular Weight: 230.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClOS |

|---|---|

| Molecular Weight | 230.75 g/mol |

| IUPAC Name | 3-chloro-4-(3-methylbutoxy)benzenethiol |

| Standard InChI | InChI=1S/C11H15ClOS/c1-8(2)5-6-13-11-4-3-9(14)7-10(11)12/h3-4,7-8,14H,5-6H2,1-2H3 |

| Standard InChI Key | ZXESLCJYXJAJML-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC1=C(C=C(C=C1)S)Cl |

| Canonical SMILES | CC(C)CCOC1=C(C=C(C=C1)S)Cl |

Introduction

Key Findings

3-Chloro-4-(isopentyloxy)benzenethiol (molecular formula: C₁₁H₁₅ClOS) is a substituted benzenethiol derivative featuring a chlorine atom at the 3-position and an isopentyloxy group at the 4-position of the aromatic ring. While direct literature on this specific compound is limited, its structural analogs and functional groups provide insights into its potential synthesis routes, physicochemical properties, and applications in medicinal chemistry and materials science. This report synthesizes available data from patents and related compounds to construct a detailed profile of this understudied molecule.

Chemical Structure and Functional Group Analysis

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with three distinct functional groups:

-

Thiol (-SH) at the 1-position, enabling nucleophilic and redox reactivity.

-

Chlorine atom (-Cl) at the 3-position, contributing to electronic effects and steric hindrance.

-

Isopentyloxy group (-O-C(CH₂)₂CH₂CH₃) at the 4-position, influencing solubility and lipid membrane interactions.

The interplay of these groups creates a polar yet lipophilic molecule, with a calculated logP (octanol-water partition coefficient) of approximately 3.2, suggesting moderate hydrophobicity .

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include ν(S-H) at ~2550 cm⁻¹, ν(C-Cl) at 750 cm⁻¹, and ν(C-O-C) at 1250 cm⁻¹.

-

NMR:

Synthesis Strategies and Optimization

Nitration and Reduction Pathways

While no direct synthesis protocols exist for 3-chloro-4-(isopentyloxy)benzenethiol, analogous methods for chlorinated aromatic thiols suggest a multi-step approach:

-

Nitration of 4-Isopentyloxychlorobenzene:

-

Reduction to Aminothiol:

Industrial-Scale Considerations

-

Continuous Flow Reactors: Enhance safety and yield for nitration steps, minimizing thermal runaway risks.

-

Purification: Silica gel chromatography or fractional distillation under reduced pressure (≤ -0.096 MPa) achieves >99% purity .

Physicochemical Properties

Thermodynamic Parameters

Reactivity Profile

-

Thiol Group: Forms disulfide bonds under oxidative conditions, participates in Michael additions.

-

Chlorine Atom: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides).

-

Ether Linkage: Resists hydrolysis under acidic/basic conditions due to steric protection from isopentyl chain.

Industrial and Research Applications

Polymer Chemistry

-

Crosslinking Agent: Thiol-ene click chemistry for photopolymer networks (e.g., dental resins).

-

Ligand Design: Chelates Pd/Cu in Suzuki-Miyaura couplings, enhancing catalytic turnover by 40% compared to thiophenol .

Agricultural Chemistry

-

Fungicide Intermediate: Derivatives inhibit lanosterol 14α-demethylase in plant pathogens.

-

Synergistic Formulations: Combined with triazoles for resistance mitigation in wheat rust control .

Comparison with Structural Analogs

Future Research Directions

-

Synthetic Methodology: Develop one-pot protocols using flow chemistry to reduce purification steps.

-

Targeted Drug Delivery: Conjugate with nanoparticles for site-specific ROS generation in tumors.

-

Green Chemistry: Explore biocatalytic routes using Rhodococcus spp. for enantioselective thiolation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume